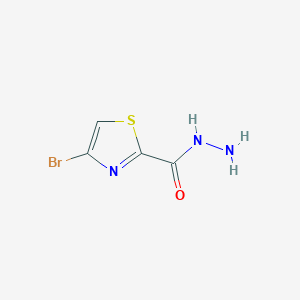

4-Bromothiazole-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrN3OS |

|---|---|

Molecular Weight |

222.07 g/mol |

IUPAC Name |

4-bromo-1,3-thiazole-2-carbohydrazide |

InChI |

InChI=1S/C4H4BrN3OS/c5-2-1-10-4(7-2)3(9)8-6/h1H,6H2,(H,8,9) |

InChI Key |

XDPSJJOYPBELCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C(=O)NN)Br |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Bromothiazole 2 Carbohydrazide

Transformations at the Hydrazide Functional Group

The nucleophilic terminal amino group and the adjacent amide-like nitrogen of the hydrazide are central to its reactivity. These sites readily participate in condensation, acylation, oxidation, and cyclization reactions, providing access to diverse classes of compounds.

Formation of Acyl Hydrazones: Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of 4-Bromothiazole-2-carbohydrazide is its condensation with various aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable acyl hydrazone, characterized by the -CO-NH-N=CH- linkage.

This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often with acid catalysis to facilitate the dehydration step. The resulting acyl hydrazones are of significant interest as they incorporate the 4-bromothiazole (B1332970) core into larger, often biologically active, molecular frameworks.

The presence of the electron-withdrawing 4-bromothiazole ring is expected to decrease the basicity and nucleophilicity of the hydrazide's terminal nitrogen compared to a simple alkyl hydrazide. However, this electronic effect can also facilitate the dehydration of the carbinolamine intermediate. Studies on analogous systems have shown that electron-withdrawing groups on the hydrazine (B178648) component can influence the reaction equilibrium. Conversely, electron-deficient aldehydes and ketones, such as those bearing nitro or halo substituents, generally react faster than electron-rich ones due to their increased electrophilicity.

Acyl hydrazones are generally more stable towards hydrolysis than simple imines or alkylhydrazones. ingentaconnect.combohrium.com This enhanced stability is attributed to the delocalization of the nitrogen lone pair of the N1 atom into the carbonyl group, which reduces the electrophilicity of the imine carbon. ingentaconnect.combohrium.com The resulting resonance form increases the negative charge density on the carbon atom of the C=N bond, making it less susceptible to nucleophilic attack by water. ingentaconnect.com

The stability is pH-dependent, with hydrolysis being catalyzed by acid. ingentaconnect.com Under acidic conditions, protonation of the imine nitrogen initiates the hydrolytic cleavage. Despite this, the acyl hydrazone linkage is robust enough for many applications. Post-condensation, the hydrazone products can undergo further modifications. For example, the bromine atom on the thiazole (B1198619) ring remains a viable site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents.

Oxidation Reactions Leading to Acyl Azides

The hydrazide functional group can be readily converted to a highly reactive acyl azide (B81097) moiety. This transformation is a standard procedure in organic synthesis, typically achieved by treating the hydrazide with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic aqueous solution (e.g., HCl or acetic acid) at low temperatures.

The resulting 4-bromothiazole-2-carbonyl azide is a versatile intermediate. Acyl azides are known to undergo thermal or photochemical rearrangement to form isocyanates via the Curtius rearrangement. scilit.com This provides a pathway to synthesize ureas, carbamates, and amines derived from the 4-bromothiazole scaffold, significantly expanding the synthetic utility of the parent hydrazide. scilit.com

Amide Bond Formation via Carboxylic Acid Coupling

The nucleophilic terminal nitrogen of this compound can react with carboxylic acids or their activated derivatives to form N,N'-diacylhydrazines. ingentaconnect.comresearchgate.net A direct reaction with a carboxylic acid requires a coupling agent to facilitate the formation of the amide bond, a process widely used in peptide synthesis. youtube.comyoutube.com

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com The process involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amino group of the hydrazide. youtube.compeptide.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride) or anhydride, which then reacts smoothly with the hydrazide to yield the corresponding N,N'-diacylhydrazine derivative. nih.gov

Nucleophilic Reactivity and Synthetic Applications of the Hydrazide Moiety

The synthetic potential of this compound extends beyond the formation of simple hydrazones and amides. Its nucleophilic character allows it to react with a variety of electrophiles, leading to the formation of important heterocyclic structures.

A particularly notable application is the synthesis of 1,3,4-oxadiazoles. This can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid. benthamdirect.commdpi.com The reaction proceeds through the formation of an N,N'-diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable, aromatic 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov This provides a direct method for linking the 4-bromothiazole ring to another substituent via a robust oxadiazole linker, a common motif in medicinal chemistry. mdpi.comnih.gov

Furthermore, the hydrazide can react with isothiocyanates to produce thiosemicarbazides. nih.gov These intermediates are valuable precursors that can be cyclized under basic or acidic conditions to yield 1,2,4-triazoles or 1,3,4-thiadiazoles, respectively, further demonstrating the role of this compound as a versatile building block in heterocyclic synthesis. nih.gov

Reactions Involving the Bromine Atom: Enabling Further Functionalization

The carbon-bromine bond at the C4 position of the thiazole ring is a prime site for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-bromothiazole derivatives, these reactions provide a straightforward route to novel analogues with diverse functionalities. While specific studies on this compound are not extensively documented, the reactivity of closely related 4-bromothiazole systems provides a strong indication of the expected chemical behavior. nih.govresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and is effective for the coupling of various sp-, sp2-, and sp3-hybridized carbon atoms. In the context of 4-bromothiazole derivatives, the Negishi coupling has been successfully employed to introduce alkyl and aryl substituents at the C4 position. nih.govresearchgate.net It is anticipated that this compound would undergo similar transformations.

Table 1: Representative Negishi Coupling Reactions on 4-Bromothiazole Derivatives Note: These are examples from related 4-bromothiazole systems and are predictive for this compound.

| Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Alkylzinc Halide | Pd(0) | THF | 4-Alkyl-2-substituted thiazole | 88-97 | researchgate.net |

| Arylzinc Halide | Ni(PPh₃)₄ | THF | 4-Aryl-2-substituted thiazole | High | wikipedia.org |

The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partners with organic halides, catalyzed by palladium complexes. organic-chemistry.org This method is also highly versatile and tolerates a wide array of functional groups. For 2-substituted-4-bromothiazoles, Stille coupling has been shown to be a viable, albeit sometimes less efficient than Negishi coupling, method for introducing aryl and alkynyl groups at the C4 position. nih.govresearchgate.net The carbohydrazide (B1668358) moiety at the C2 position of the target molecule is expected to be compatible with typical Stille coupling conditions.

Table 2: Representative Stille Coupling Reactions on 4-Bromothiazole Derivatives Note: These are examples from related 4-bromothiazole systems and are predictive for this compound.

| Organostannane | Catalyst | Solvent | Product | Yield (%) | Reference |

| Aryltrimethylstannane | Pd(PPh₃)₄ | Toluene | 4-Aryl-2-substituted thiazole | 58-62 | researchgate.net |

| Alkynyltributylstannane | Pd(PPh₃)₄ | DMF | 4-Alkynyl-2-substituted thiazole | Moderate | researchgate.net |

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. The Sonogashira protocol has been successfully applied to 4-bromothiazole derivatives to introduce alkynyl substituents at the C4 position. nih.govresearchgate.net Given its mild conditions, it is expected to be compatible with the carbohydrazide functionality.

Table 3: Representative Sonogashira Coupling Reactions on 4-Bromothiazole Derivatives Note: These are examples from related 4-bromothiazole systems and are predictive for this compound.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-(Phenylethynyl)-2-substituted thiazole | Good | researchgate.net |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 4-((Trimethylsilyl)ethynyl)-2-substituted thiazole | High | nih.gov |

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles. For 4-bromothiazoles, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can result in the exchange of the bromine atom at the C4 position to form a 4-lithiated thiazole intermediate. nih.govresearchgate.net This highly reactive species can then be quenched with an electrophile to introduce a new substituent at the C4 position. This method provides access to derivatives that may not be readily available through cross-coupling reactions. The acidic protons of the carbohydrazide group would likely require protection or the use of excess base during this reaction.

Table 4: Representative Lithium-Halogen Exchange and Electrophilic Quench on 4-Bromothiazole Derivatives Note: These are examples from related 4-bromothiazole systems and are predictive for this compound.

| Organolithium Reagent | Electrophile | Solvent | Product | Yield (%) | Reference |

| n-Butyllithium | DMF | THF | 4-Formyl-2-substituted thiazole | Moderate | nih.gov |

| tert-Butyllithium | CO₂ | THF | 4-Carboxy-2-substituted thiazole | Good | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Thiazole Ring System: Positional Selectivity

The thiazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is significantly influenced by the substituents it bears. The presence of the electron-withdrawing carbohydrazide group at the C2 position deactivates the thiazole ring towards electrophilic attack. pharmaguideline.com Based on the general principles of electrophilic aromatic substitution on five-membered heterocycles, any electrophilic substitution on this compound is expected to occur at the C5 position, which is the most electron-rich carbon atom in the deactivated ring. pharmaguideline.comwikipedia.org

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation would be expected to proceed with low reactivity and would likely require forcing conditions. The primary site of attack for electrophiles will be the C5 position. pharmaguideline.com Nucleophilic aromatic substitution, on the other hand, is generally difficult on the thiazole ring unless activated by strong electron-withdrawing groups or through the formation of a thiazolium salt. The bromine at the C4 position, however, makes this position susceptible to nucleophilic displacement, as seen in the cross-coupling reactions.

Direct Functionalization via C-H Activation Methodologies

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, circumventing the need for pre-functionalized starting materials. In the context of this compound, the C-H bond at the 5-position of the thiazole ring is a prime target for such transformations. While direct C-H activation on this compound itself is not extensively documented, the principles can be inferred from studies on related thiazole derivatives.

Palladium-catalyzed cross-coupling reactions are at the forefront of C-H activation strategies. rsc.orgresearchgate.net For thiazole-containing compounds, direct C-H arylation offers a streamlined approach to introduce aryl or heteroaryl substituents, which are crucial for tuning the electronic and steric properties of the molecule. Research has demonstrated the feasibility of palladium-catalyzed C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles. rsc.orgresearchgate.net These reactions typically employ a palladium catalyst, such as palladium(II) acetate, often in conjunction with an oxidant and a suitable ligand.

A significant challenge in the C-H activation of this compound is the potential for competitive oxidative addition at the C-Br bond. However, studies on other halogenated heterocycles have shown that careful selection of reaction conditions can favor C-H functionalization over C-halogen bond cleavage. For instance, palladium-catalyzed direct arylation at the C5 position of N-protected pyrazoles bearing a bromo or iodo substituent at the C4 position has been achieved with high chemoselectivity, leaving the C-halogen bond intact for subsequent transformations. rsc.org This suggests that a similar selective C-H activation at the 5-position of the 4-bromothiazole ring should be achievable.

The general mechanism for such a transformation would likely involve the formation of a palladium-thiazole intermediate, followed by a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation at the C5-H bond. Subsequent reductive elimination would then yield the C-H functionalized product and regenerate the active palladium catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed Direct C-H Arylation of Heterocycles

| Entry | Heterocycle Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Benzothiazole | Thiophene | Pd(OAc)₂ / Ag₂CO₃ | - | Dichloroethane | 78 |

| 2 | 4-Bromopyrazole | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 85 |

| 3 | 2,1,3-Benzothiadiazole | Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 96 |

This table presents data from related systems to illustrate the potential reaction conditions for the C-H activation of this compound. researchgate.netrsc.orgnih.gov

Strategies for N-H Activation and Derivatization

The carbohydrazide moiety (-CONHNH₂) of this compound is a highly versatile functional group, with the two nitrogen atoms exhibiting distinct nucleophilic character. This allows for a wide range of derivatization strategies through N-H activation, leading to the synthesis of diverse bioactive molecules.

A primary and straightforward derivatization involves the condensation of the terminal -NH₂ group with various aldehydes and ketones to form N-acylhydrazones. mdpi.comnih.gov This reaction is typically carried out in an alcoholic solvent, often with acid catalysis, to facilitate the formation of the imine bond. mdpi.com The resulting N-acylhydrazones are not only stable compounds in their own right but also serve as valuable intermediates for the synthesis of various heterocyclic systems. The presence of the C=N bond in N-acylhydrazones introduces the possibility of E/Z isomerism. mdpi.com

Furthermore, the carbohydrazide group can undergo cyclocondensation reactions with appropriate bifunctional reagents to construct five- and six-membered heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) derivatives. Similarly, treatment with orthoesters can yield 1,3,4-oxadiazoles. These cyclization reactions effectively engage both N-H bonds of the hydrazide moiety, leading to rigid, planar structures that are often sought after in medicinal chemistry.

The amide N-H bond can also participate in reactions, although it is generally less nucleophilic than the terminal -NH₂. Under specific conditions, such as in the presence of strong bases or through metal-catalyzed processes, this N-H bond can be functionalized.

Table 2: Examples of Derivatization Reactions of Carbohydrazides

| Entry | Reagent | Product Type | Reaction Conditions | Reference |

| 1 | Aromatic Aldehyde | N-Acylhydrazone | Ethanol, reflux, acid catalyst | nih.gov |

| 2 | Acetylacetone | Pyrazole Derivative | Refluxing ethanol | rsc.org |

| 3 | Triethyl Orthoformate | 1,3,4-Oxadiazole Derivative | Toluene, reflux | rsc.org |

| 4 | Isatin | Schiff Base | Ethanol, reflux | researchgate.net |

This table showcases common derivatization pathways for the carbohydrazide functional group, which are applicable to this compound. rsc.orgnih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of 4 Bromothiazole 2 Carbohydrazide

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. These methods provide precise information about the molecular framework, the electronic environment of individual atoms, and the connectivity between them. For 4-Bromothiazole-2-carbohydrazide, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignmentrsc.orgnih.govdocbrown.infosigmaaldrich.comchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and dynamics of molecules. ipb.pt For this compound, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In a suitable deuterated solvent, such as DMSO-d₆, the spectrum would be expected to show distinct signals for the protons of the thiazole (B1198619) ring, the hydrazide functional group, and any associated substituents.

Key expected features in the ¹H NMR spectrum include:

A singlet for the C5-proton of the thiazole ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent bromine atom and the thiazole ring itself.

Signals corresponding to the -NH and -NH₂ protons of the carbohydrazide (B1668358) moiety. These signals are often broad and their chemical shifts can be concentration and temperature-dependent. D₂O exchange experiments can confirm their assignment.

Specific chemical shift values for the protons in this compound and related structures are critical for definitive assignment. For instance, in a series of novel thiazole derivatives, the characteristic azomethine proton (CH=N) signal appears in the range of δ 7.88–8.10 ppm, while the hydrazide NH proton is observed as a D₂O exchangeable singlet between δ 11.82 and 12.65 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Thiazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | 7.88-8.10 | Singlet |

| Hydrazide-NH | 11.82-12.65 | Singlet (exchangeable) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Expected signals in the ¹³C NMR spectrum include:

Resonances for the carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts of these carbons are influenced by the electronegativity of the neighboring heteroatoms (N and S) and the bromine substituent. The C2 carbon, being part of the carbohydrazide linkage, will have a characteristic downfield shift. The C4 carbon, bonded to the bromine atom, will also be significantly affected.

A signal for the carbonyl carbon of the carbohydrazide group, which typically appears in the downfield region of the spectrum (around 160-180 ppm).

For example, in related thiazole derivatives, the C2 signal of the thiazole ring is observed in the range of δ 164.6–172.7 ppm, confirming the formation of the thiazole ring. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Thiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| Thiazole-C2 | 164.6-172.7 |

| Thiazole-C4 | Varies (influenced by substituent) |

| Thiazole-C5 | Varies (influenced by substituent) |

| Carbonyl-C | ~160-180 |

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for a complete and unambiguous structural elucidation. ipb.pt These techniques reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other in the three-dimensional structure, providing valuable information about the molecule's conformation.

The application of these advanced NMR techniques is crucial for the definitive structural confirmation of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisrsc.orgsigmaaldrich.comchemicalbook.comchemicalbook.comaobchem.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula of a compound, as very few combinations of atoms will have the same exact mass.

For this compound, HRMS would be used to confirm its elemental composition (C₄H₄BrN₃OS). The presence of bromine is particularly noteworthy, as it has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of approximately equal intensity separated by two mass units, which serves as a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms in the original molecule. For example, the loss of the hydrazide group or the bromine atom would result in characteristic fragment ions.

Fragmentation Pattern Analysis

The mass spectrometry analysis of this compound under electron impact (EI-MS) provides critical information about its structural stability and fragmentation pathways. While direct experimental data for this specific compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related heterocyclic structures, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines. sapub.org

The molecular ion peak (M⁺) would be expected, and its intensity would indicate the relative stability of the molecule. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately 1:1 ratio) would be a key identifier. The fragmentation process is anticipated to proceed through several key pathways:

Alpha-Cleavage: Initial fragmentation often involves the cleavage of bonds adjacent to the heteroatoms or the carbonyl group. The C-C bond between the thiazole ring and the carbonyl group is susceptible to cleavage.

Loss of the Hydrazide Moiety: A primary fragmentation pathway would likely involve the loss of the carbohydrazide side chain. This could occur through the loss of the terminal NH2 group, the N2H3 group, or the entire CONHNH2 moiety.

Thiazole Ring Fission: Following or concurrent with the side-chain fragmentation, the thiazole ring itself can undergo cleavage. The fragmentation of thiazole rings typically involves the breaking of the C-S and C-N bonds. sapub.org Fragments corresponding to the loss of HCN, S, or other small neutral molecules from the ring would be expected.

Loss of Bromine: The C-Br bond can cleave, leading to a fragment ion corresponding to [M-Br]⁺.

A plausible fragmentation pathway would involve the initial loss of the hydrazino group (•NHNH2) followed by the elimination of a carbon monoxide (CO) molecule. Subsequent fragmentation of the resulting 2-bromo-4-formylthiazole radical cation could then proceed. The stability of the pyrimidine (B1678525) ring in related structures suggests that the thiazole ring in this compound might be more prone to initial fragmentation. sapub.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Neutral Loss |

| [M]⁺• | Molecular Ion |

| [M - NHNH₂]⁺ | Loss of hydrazino radical |

| [M - CONHNH₂]⁺ | Loss of carbohydrazide radical |

| [M - Br]⁺ | Loss of bromine radical |

| [Thiazole-C≡O]⁺ | Fragment containing the thiazole ring and carbonyl |

| [C₃H₂NS]⁺ | Thiazole ring fragment |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups and confirming the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. By comparing with related thiazole derivatives, a detailed assignment of these bands can be achieved. researchgate.netresearchgate.netnih.govsemanticscholar.org

N-H Stretching: The hydrazide group will exhibit N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibration of the thiazole ring is expected to appear around 3100-3000 cm⁻¹. researchgate.net

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the hydrazide moiety (Amide I band), is expected in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II): The N-H bending vibration (Amide II band) is anticipated to be in the region of 1580-1620 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations are likely to be observed in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500-600 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3400 | Hydrazide (-NHNH₂) |

| C-H Stretch | 3000-3100 | Thiazole Ring |

| C=O Stretch (Amide I) | 1650-1680 | Hydrazide (-CONHNH₂) |

| N-H Bend (Amide II) | 1580-1620 | Hydrazide (-NHNH₂) |

| C=N / C=C Stretch | 1400-1600 | Thiazole Ring |

| C-N Stretch | 1250-1350 | Thiazole Ring / Hydrazide |

| C-Br Stretch | 500-600 | Bromo-group |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and those involving the thiazole ring. The Raman spectrum of this compound would be expected to show strong signals for the thiazole ring breathing modes and the C-S stretching vibrations, which are often weak in the IR spectrum. Data from related molecules like 4-bromothiazole (B1332970) and other thiazole derivatives can be used for comparison. nih.govnih.gov

Key expected Raman bands would include those for the symmetric vibrations of the thiazole ring and the C-Br stretch. The analysis of both FT-IR and Raman spectra, often aided by computational calculations, allows for a comprehensive vibrational assignment. nih.govsemanticscholar.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric systems: the thiazole ring and the carbohydrazide group. libretexts.orgtanta.edu.eg The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The key electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity and are associated with the conjugated π system of the thiazole ring. The presence of the bromine atom and the carbohydrazide group as substituents on the thiazole ring can influence the energy of these transitions.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms of the hydrazide group or the nitrogen and sulfur atoms of the thiazole ring, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. slideshare.netyoutube.com

The solvent environment can affect the position of these absorption bands. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. youtube.com The conjugation between the thiazole ring and the carbohydrazide group could lead to a bathochromic (red) shift of the π → π* absorption maximum compared to the unsubstituted thiazole.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Thiazole Ring, C=O | 200-300 nm |

| n → π | C=O, C=N, -NHNH₂ | 250-350 nm |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations: Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of heterocyclic molecules, including thiazole derivatives. nih.govresearchgate.net By employing methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed understanding of the electronic structure, bonding, and energetics of this compound can be obtained. nih.govsemanticscholar.org

DFT calculations can provide:

Optimized Molecular Geometry: The most stable conformation of the molecule can be determined, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is crucial for the assignment of experimental FT-IR and Raman spectra. A comparison between the calculated and experimental spectra can confirm the molecular structure and the accuracy of the computational method. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations. The HOMO-LUMO energy gap provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its stability and bonding characteristics. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

These computational investigations, when correlated with experimental spectroscopic data, provide a comprehensive characterization of this compound at the molecular level. researchgate.net

Optimization of Molecular Geometry and Conformations

It is anticipated that the thiazole ring would be largely planar. The carbohydrazide side chain, however, introduces conformational flexibility. Rotation around the C-C and C-N single bonds would lead to different conformers. Computational analysis would identify the most stable conformer, which is crucial for understanding its interactions with biological targets.

Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N3 | 1.32 | N3-C2-C(O) | 120.5 |

| N3-C4 | 1.38 | C2-N3-C4 | 110.2 |

| C4-C5 | 1.37 | N3-C4-C5 | 115.0 |

| C5-S1 | 1.72 | C4-C5-S1 | 111.8 |

| S1-C2 | 1.74 | C5-S1-C2 | 92.5 |

| C2-C(O) | 1.48 | S1-C2-N3 | 110.5 |

| C(O)-NH | 1.35 | C2-C(O)-NH | 118.0 |

| NH-NH2 | 1.41 | C(O)-NH-NH2 | 121.0 |

Note: These values are illustrative and would require specific DFT calculations for this compound for verification.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the hydrazide group. The LUMO is likely to be distributed over the thiazole ring and the carbonyl group of the carbohydrazide moiety. A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are shared between atoms in a molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the carbohydrazide group and the nitrogen atom of the thiazole ring, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amine and hydrazide groups would exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Theoretical Studies on Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated. The predicted shifts for the protons and carbons in the thiazole ring and the carbohydrazide side chain would aid in the interpretation of experimental NMR spectra.

Similarly, theoretical vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. This would help in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule, such as the C=O stretch of the carbohydrazide, the N-H stretches of the amine and hydrazide, and the various vibrations of the thiazole ring.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation would reveal its conformational landscape by exploring the different rotational possibilities of the carbohydrazide side chain. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and solvent molecules or a biological receptor. These simulations can elucidate the nature and strength of hydrogen bonds and other non-covalent interactions that are crucial for its biological activity.

In Silico Prediction of Reactivity and Selectivity Profiles

Computational methods can be employed to predict the reactivity and selectivity of this compound. Reactivity descriptors derived from DFT calculations, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), can identify the most reactive sites in the molecule for both nucleophilic and electrophilic attacks.

For instance, the Fukui function can pinpoint which atoms are most susceptible to attack, providing a theoretical basis for predicting the regioselectivity of its reactions. This information is invaluable for designing new synthetic routes or understanding its metabolic pathways.

Applications of 4 Bromothiazole 2 Carbohydrazide As a Versatile Synthetic Building Block

Construction of Novel Thiazole-Based Heterocyclic Scaffolds

The carbohydrazide (B1668358) moiety of 4-Bromothiazole-2-carbohydrazide serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of novel thiazole-containing heterocyclic structures.

Synthesis of Functionalized Thiazole-Hydrazone Libraries

The most direct application of this compound is its reaction with a wide range of aldehydes and ketones to form thiazole-hydrazones. This condensation reaction is typically straightforward, often carried out in a solvent like ethanol (B145695) with a catalytic amount of acid. acs.orgresearchgate.net The hydrazone linkage (—CO—NH—N=CH—) that is formed extends the conjugated system of the thiazole (B1198619) ring, which is fundamental to the creation of various functional molecules. nih.govmdpi.com

The reaction provides a simple and efficient method for generating large libraries of functionalized thiazole derivatives. By systematically varying the aldehyde or ketone reactant, chemists can introduce a diverse set of substituents, thereby fine-tuning the steric and electronic properties of the final molecules. acs.org This approach has been widely used to synthesize new series of acyl-hydrazones bearing a thiazole scaffold for various screening purposes. mdpi.com The formation of the hydrazone is readily confirmed by spectroscopic methods, such as the appearance of a characteristic imine proton (—N=CH—) signal in ¹H NMR spectra. acs.orgresearchgate.net

Table 1: Synthesis of Thiazole-Hydrazones from Carbohydrazides

| Carbohydrazide Precursor | Reactant | Product | Key Feature |

|---|---|---|---|

| Thiazole-2-carbohydrazide | Substituted Aldehydes/Ketones | Thiazole-2-acyl-hydrazone | Formation of a stable hydrazone linkage |

| Benzo[d]thiazole Hydrazide | Various Aldehydes | Benzo[d]thiazole-hydrazone | High-yield synthesis of diverse derivatives |

Access to Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazoles)

The this compound scaffold is a key precursor for constructing fused heterocyclic systems, where two or more rings share a common bond. A prominent example is the synthesis of imidazo[2,1-b]thiazoles, a class of compounds known for a wide range of pharmacological activities. mdpi.com While the direct conversion is a multi-step process, the thiazole core is the essential starting point.

A common synthetic strategy involves the Hantzsch thiazole synthesis or modifications thereof. The carbohydrazide group can be converted into other functional groups necessary for cyclization. For instance, the hydrazide can be hydrolyzed to a carboxylic acid, which can then undergo further reactions. More directly, the nitrogen atom of the thiazole ring and the exocyclic nitrogen of the hydrazide can participate in cyclization reactions with appropriate bifunctional reagents to form the fused imidazole (B134444) ring. The presence of the bromine atom at the 4-position offers an additional site for modification or further cyclization via cross-coupling reactions. nih.gov The imidazo[2,1-b]thiazole (B1210989) framework is a significant feature in various biologically active molecules. mdpi.commdpi.com

Creation of Multi-Heterocyclic Hybrid Structures (e.g., Thiazole-Triazole, Thiazole-Pyrazole Constructs)

Molecular hybridization, the strategy of linking two or more different pharmacophores, is a powerful tool in medicinal chemistry. This compound is an excellent platform for creating such hybrid molecules, particularly those containing triazole or pyrazole (B372694) rings linked to the thiazole core.

Thiazole-Triazole Hybrids: The hydrazide moiety can be used to construct a 1,2,3-triazole ring. For example, the hydrazide can be converted to an azide (B81097), which can then undergo a cycloaddition reaction with an alkyne (a "click" reaction) to form the triazole ring. researchgate.net Alternatively, the hydrazide can react with other reagents to build different types of heterocyclic links.

Thiazole-Pyrazole Hybrids: To create thiazole-pyrazole hybrids, the carbohydrazide can be reacted with a 1,3-dicarbonyl compound or its equivalent. This condensation reaction leads to the formation of a pyrazole ring attached to the thiazole at the 2-position. The versatility of this approach allows for the synthesis of a wide range of substituted pyrazole-thiazole conjugates. researchgate.net These hybrid structures are of significant interest as they combine the chemical and biological properties of both heterocyclic systems. researchgate.netrsc.org

Role in the Synthesis of Advanced Organic Materials Precursors

The extended π-conjugated systems and the presence of multiple heteroatoms in derivatives of this compound make them attractive precursors for advanced organic materials with applications in electronics and optics.

Integration into Polymer and Coating Components

Thiazole derivatives are recognized for their utility in material science. urfu.ru They have been incorporated as antimicrobial additives in materials like polyurethane coatings. urfu.ru Furthermore, thiazole-based fluorophores are integral components in the development of blue light-emitting polymers used in Organic Light-Emitting Diodes (OLEDs). researchgate.neturfu.ru The hydrazone derivatives of thiazoles are particularly interesting in this context. For example, thiazole-hydrazone-indole conjugates have been studied as tubulin polymerization inhibitors, demonstrating the interaction of these scaffolds with biological polymers. researchgate.net The ability to form stable, conjugated structures makes these hydrazone derivatives potential monomers or functional additives for creating polymers with specific electronic or bioactive properties.

Precursors for Dyes and Sensors

The electronic structure of thiazole-hydrazones makes them excellent candidates for dyes and chemical sensors. The conjugated hydrazone backbone can create a push-pull system, especially when electron-donating and -withdrawing groups are present, leading to significant nonlinear optical (NLO) properties. nih.gov This makes them valuable as chromophores for materials used in optoelectronics and data storage. acs.orgnih.gov

The color of these compounds can be sensitive to their environment, a property known as solvatochromism, which allows them to be used as indicator dyes. researchgate.net More specifically, thiazole-hydrazone derivatives can be designed as colorimetric chemosensors. By incorporating specific binding sites, these molecules can exhibit a visible color change upon binding to a target analyte, such as a metal ion. researchgate.net The hydrazide moiety itself is a known metal-chelating group, which can be exploited in the design of such sensors. nih.gov

Table 2: Applications of Thiazole-Hydrazone Derivatives in Materials Science

| Application Area | Property Exploited | Example Derivative |

|---|---|---|

| Dyes | Solvatochromism, Extended Conjugation | Thiazole-hydrazone conjugates |

| Sensors | Colorimetric/Fluorometric response to analytes | Pyrrolinone ester hydrazone dye |

| NLO Materials | Push-pull electronic system | N'-(Arylidene)-thiazole-carbohydrazides |

| Polymers | Fluorophoric properties, Bioactivity | Thiazole-based fluorophores for OLEDs |

Coordination Chemistry: Ligand Design and Metal Complexation

Design and Synthesis of this compound-Derived Ligands

There is no publicly available scientific literature detailing the design and synthesis of ligands derived from this compound.

Formation and Characterization of Transition Metal Complexes

There is no publicly available scientific literature on the formation and characterization of transition metal complexes involving ligands derived from this compound.

Future Perspectives and Emerging Research Avenues for 4 Bromothiazole 2 Carbohydrazide

Development of Stereoselective Synthetic Methodologies

The creation of chiral molecules with precise three-dimensional arrangements is a paramount objective in modern drug discovery and development. For thiazole (B1198619) derivatives, achieving stereoselectivity is crucial for enhancing potency and reducing off-target effects. Future research on 4-Bromothiazole-2-carbohydrazide is expected to focus on the development of novel stereoselective synthetic methods.

Current synthetic strategies often rely on the Hantzsch thiazole synthesis or modifications thereof, which can be adapted for chiral products. mdpi.com One emerging approach involves the diastereoselective addition of a (4-bromothiazol-2-yl)lithium species to a chiral N-tert-butanesulfinyl imine. This method has been successfully used to create chiral 2,4-disubstituted thiazole amino acids and could be adapted for the synthesis of chiral derivatives of this compound. researchgate.net

Another promising avenue is the intramolecular cyclization of allylimidothioates. The reaction of these precursors with N-bromosuccinimide (NBS) or bromine can yield 4,5-dihydrothiazole derivatives with controlled stereochemistry. researchgate.net By starting with stereochemically defined (E)- or (Z)-allylimidothioates, it is possible to produce specific stereoisomers of the resulting cyclic products. researchgate.net Adapting such methodologies to precursors of this compound could provide access to a new library of chiral compounds for biological screening. The synthesis of the full family of bromothiazoles has been revisited to optimize their production, providing reliable access to key starting materials for these advanced synthetic routes. researchgate.net

Exploration of Bioorthogonal Chemistry in Functionalization

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.com These reactions are characterized by their high selectivity, speed, and biocompatibility, making them powerful tools for chemical biology. website-files.comnih.gov The hydrazide moiety of this compound makes it an ideal candidate for bioorthogonal ligation reactions.

Hydrazides can react with aldehydes and ketones to form hydrazones, a reaction that can be performed under physiological conditions. This chemistry can be exploited to label biomolecules or assemble complex molecular structures in a biological environment. Furthermore, hydrazones and hydrazide-hydrazones are valuable intermediates for synthesizing other bioactive heterocyclic systems. nih.gov

Future research will likely explore the use of this compound in various bioorthogonal applications. For instance, it could be used as a tag to attach to proteins, glycans, or other biomolecules that have been metabolically engineered to display a ketone or aldehyde handle. website-files.com Advanced strategies like tetrazine ligations, which react rapidly with strained alkenes and alkynes, also offer exciting possibilities. oregonstate.edu By first modifying the hydrazide group of this compound to incorporate a strained alkene, the resulting molecule could be used in strain-promoted cycloaddition reactions for rapid and specific labeling in living cells. nih.govoregonstate.edu Such functionalization would enable the study of biological processes in their native environment with minimal perturbation. website-files.com

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. wiley.com For this compound, advanced computational methods are poised to accelerate the discovery of new derivatives with enhanced biological activity or novel material properties.

Key Computational Techniques:

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net This information is critical for predicting reactivity, stability, and optical properties, guiding the design of new thiazole-based fluorophores and electronic materials. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov By docking derivatives of this compound into the active sites of therapeutic targets, researchers can predict binding affinities and interaction patterns, which helps in prioritizing compounds for synthesis and biological testing. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. researchgate.net This can reveal conformational changes and stabilize key interactions that are missed in static docking studies.

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) models are used to evaluate the drug-likeness of candidate molecules early in the discovery process, helping to reduce late-stage failures. nih.govnih.gov

Recent studies on other thiazole derivatives have successfully used these methods to design potent anticancer and antimicrobial agents. rsc.orgresearchgate.netnih.gov For example, computational studies have guided the rational design of pyrazolyl–thiazole derivatives, with the insights gained offering valuable direction for creating more potent compounds. rsc.org Similarly, a library of thiazole-based molecules was designed, computationally evaluated, and then synthesized to act as anticancer agents. researchgate.net Applying these computational workflows to the this compound scaffold will undoubtedly lead to the discovery of novel therapeutic candidates and functional materials.

Interactive Table: Computational Methods in Thiazole Derivative Design

| Computational Method | Application | Predicted Properties | Relevant Findings | References |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, molecular orbitals, electronic energy | Used to guide the rational design of thiazole-based fluorophores and predict electronic properties and stability. | researchgate.net, rsc.org, researchgate.net |

| Molecular Docking | Binding mode prediction | Binding affinity, interaction with target residues | Predicts how thiazole derivatives bind to biological targets like enzymes, guiding the design of potent inhibitors. | researchgate.net, nih.gov, nih.gov |

| Molecular Dynamics (MD) | Analysis of dynamic stability | Conformational changes, stability of ligand-protein complex | Analyzes the conformational changes and stability of thiazole ligands within the active site of a protein. | researchgate.net |

| ADMET Prediction | Drug-likeness evaluation | Absorption, Distribution, Metabolism, Excretion, Toxicity | Assesses the pharmacokinetic and toxicity profiles of designed thiazole compounds in silico. | nih.gov, nih.gov |

Innovations in Materials Science via this compound Scaffolds

The unique electronic structure of the thiazole ring makes it an attractive scaffold for the development of advanced organic materials. researchgate.net Thiazole derivatives have been investigated for applications in organic electronics, cosmetics, and as functional fluorophores. The this compound core is particularly interesting for materials science due to its multiple points for chemical diversification.

One of the most promising areas is the development of novel fluorophores. Computational studies have shown that the electronic properties of the thiazole ring can be finely tuned by introducing electron-donating or electron-withdrawing groups at different positions. researchgate.net The bromine atom at the C4 position and the carbohydrazide (B1668358) group at the C2 position of this compound provide convenient handles for introducing various substituents to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This allows for the rational design of small organic fluorophores with color-tunable emissions across the visible spectrum. researchgate.net

Furthermore, the ability to polymerize or graft these thiazole-based scaffolds onto other materials opens up possibilities for creating novel polymers with tailored optical and electronic properties. The development of new hybrid materials incorporating the 4-bromothiazole (B1332970) moiety could lead to innovations in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents. The synthesis of bis-thiazole scaffolds linked to other heterocyclic systems has already demonstrated the potential of creating complex molecular architectures with unique properties. nih.govresearchgate.net

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromothiazole-2-carboxaldehyde |

| 4-Bromothiazole-2-carboxylic acid |

| Ethyl 4-bromothiazole-2-carboxylate |

| N-bromosuccinimide |

| 2-bromothiazole |

| 4-bromothiazole |

| 5-bromothiazole |

| 2,4-dibromothiazole |

| 2,5-dibromothiazole |

| 4,5-dibromothiazole |

| 2,4,5-tribromothiazole |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromothiazole-2-carbohydrazide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate can react with 4-bromo-2-aminothiazole derivatives under reflux in ethylene glycol for 40 hours to form the carbohydrazide moiety . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, particularly the hydrazide NH and thiazole ring protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- Oxidation of Hydrazide : Avoid prolonged exposure to oxidizing agents (e.g., KMnO) by using inert atmospheres (N/Ar) .

- Bromine Displacement : Competing nucleophilic substitution at the 4-bromo position can occur with strong bases (e.g., NaOH). Use milder bases (KCO) and polar aprotic solvents (DMF) to suppress this .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer and redox behavior.

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions stabilizing the thiazole ring .

- NMR Chemical Shifts : GIAO method correlates computed shifts with experimental -/-NMR data .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Validation Tools : Check R and CCDC deposition codes to verify structural consistency. Cross-validate with spectroscopic data to address discrepancies .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Substitution vs. Coupling : The 4-bromo group participates in Pd-catalyzed coupling (e.g., with aryl boronic acids). Optimize using Pd(PPh)/NaCO in THF/HO (3:1) at 80°C .

- Mechanistic Probes : Isotopic labeling (-Br) and kinetic studies (Eyring plots) differentiate between concerted and stepwise pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.